2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O3S2/c13-9-5-6-10(23-9)24(21,22)17-7-1-3-8(4-2-7)19-16-12(11(14)20)15-18-19/h1-6,17H,(H2,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBLSVYSRCZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is believed to form strong hydrogen bonds with other molecules, which could potentially influence its interaction with its targets
Biochemical Pathways
It is a derivative of thiophene, which has been used in various scientific research applications, such as organic synthesis, materials science, and biochemistry. More research is needed to understand the specific biochemical pathways this compound affects.
Result of Action
As the compound is believed to form strong hydrogen bonds with other molecules, it could potentially influence various cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound 2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide represents a significant class of bioactive molecules due to its structural complexity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by a tetrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile. The presence of the bromothiophene moiety contributes to its unique properties, making it a valuable candidate for drug development.
Antimicrobial Properties
Tetrazole derivatives have been extensively studied for their antimicrobial activity . Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that tetrazole derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Compound C | Candida albicans | 12 |
Anticancer Activity
The anticancer potential of tetrazole compounds has been highlighted in numerous studies. The compound has shown promising results in inhibiting tumor cell proliferation in vitro and in vivo. For example, a related study demonstrated that tetrazole derivatives significantly reduced tumor volume in murine models .
Table 2: Anticancer Efficacy in Murine Models
| Compound Name | Tumor Type | Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|---|---|
| Compound D | Breast Cancer | 50 | 54 |
| Compound E | Colon Cancer | 100 | 67 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as IDO1 and Factor Xa, which are crucial in cancer progression and inflammation .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a key feature of many tetrazole derivatives. This mechanism was evidenced by decreased cell viability in treated cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that tetrazole compounds can modulate inflammatory pathways, contributing to their therapeutic effects against diseases characterized by inflammation .
Case Study 1: Breast Cancer Model
In a recent study involving breast cancer models, the administration of a tetrazole derivative resulted in a substantial reduction in tumor mass compared to control groups. The treated group exhibited a decrease in tumor weight by approximately 54% after treatment with the compound over a specified duration .
Case Study 2: Antibacterial Screening
A screening assay conducted on various tetrazole derivatives revealed that those with structural similarities to the target compound effectively inhibited bacterial growth. The results indicated that modifications to the sulfonamide group could enhance antimicrobial potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its hybrid structure combining tetrazole, carboxamide, and sulfonamido groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Key Compounds
Functional Group Analysis
Tetrazole vs. Pyrazole/Thiazole :
- Tetrazoles exhibit higher acidity (pKa ~4–5) compared to pyrazoles (pKa ~14–16) and thiazoles (pKa ~2–3), influencing solubility and binding to basic residues in target proteins .
- Thiazoles contain sulfur, enhancing π-stacking interactions, while tetrazoles prioritize hydrogen-bonding due to nitrogen density .
Sulfonamido vs. Carbamate/Thiadiazine :
Implications of Substituent Variations
- Bromothiophene vs.
- Thiadiazine vs. Tetrazole : The thiadiazine group in introduces a six-membered ring with two nitrogen atoms, offering conformational flexibility but reduced hydrogen-bonding capacity compared to tetrazoles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide, and how can purity/yield be maximized?
- Methodology : Multi-step synthesis is typically required. Key steps include:
- Tetrazole ring formation : Use sodium azide (NaN₃) under controlled temperatures (80–100°C) in polar solvents (DMF or DMSO) to cyclize nitrile precursors .
- Sulfonamide coupling : React 5-bromothiophene-2-sulfonyl chloride with the tetrazole-phenyl intermediate via nucleophilic substitution. Use triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–25°C .
- Carboxamide introduction : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to attach the carboxamide group, ensuring inert atmosphere (N₂/Ar) to prevent side reactions .
- Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) enhances reaction rates and yields for bromothiophene derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural elucidation :
- NMR : ¹H/¹³C NMR confirms substituent positions and purity. Key signals: tetrazole protons (δ 8.5–9.5 ppm), sulfonamide NH (δ 10–11 ppm), and bromothiophene protons (δ 7.0–7.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 452.96) .
- X-ray diffraction : Resolves bond angles (e.g., tetrazole ring planarity) and molecular packing in crystalline forms .
Q. How can preliminary biological activity be screened, and what assays are appropriate?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays). IC₅₀ values quantify potency .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s stability under acidic/basic conditions?
- Mechanistic insights :
- Acidic hydrolysis : The sulfonamide group undergoes protonation, leading to cleavage at pH < 3. Monitor via HPLC .
- Base sensitivity : Tetrazole rings may degrade in strong bases (pH > 10) via ring-opening; stabilize with buffered solutions (pH 7–8) during biological assays .
Q. How can structure-activity relationships (SAR) be explored for bromothiophene and tetrazole substituents?
- SAR strategies :
- Bromine substitution : Replace bromine with Cl/F to compare electronic effects on receptor binding (e.g., IC₅₀ shifts in enzyme assays) .
- Tetrazole modifications : Substitute tetrazole with triazole or oxadiazole to assess ring size impact on solubility and bioactivity .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- In silico approaches :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721, Thr830 .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electrostatic potential maps with reactivity .
Q. How should contradictory data (e.g., variable enzymatic inhibition across studies) be analyzed?
- Troubleshooting :
- Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and co-solvents (DMSO ≤ 1% v/v) to identify interference .
- Batch variability : Characterize impurities via LC-MS; synthetic byproducts (e.g., des-bromo derivatives) may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
